molecular formula C14H19FN4O2 B2523763 N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920160-75-4

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2523763
CAS No.: 920160-75-4
M. Wt: 294.33
InChI Key: BBARBIPNELGAEU-UHFFFAOYSA-N
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Description

N1-(3-Fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated aromatic ring at the N1 position and a 4-methylpiperazine group at the N2 position. Its molecular formula is C21H25FN4O2 (molecular weight: 396.45 g/mol). The compound belongs to a class of oxalamides investigated for diverse biological activities, including antiviral and enzyme inhibitory properties.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c1-10-3-4-11(9-12(10)15)16-13(20)14(21)17-19-7-5-18(2)6-8-19/h3-4,9H,5-8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBARBIPNELGAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN2CCN(CC2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 3-fluoro-4-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and piperazine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Compounds with Shared N1 Substituents

N1-(3-Fluoro-4-methylphenyl) group :

  • Compound 38 ():
    • Structure: N1-(3-fluoro-4-methylphenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl.
    • Key Differences: The N2 substituent includes a piperidine ring linked to a thiazole group, unlike the simpler 4-methylpiperazine in the target compound.
    • Implications: The thiazole-piperidine moiety may enhance antiviral activity by improving target binding, as evidenced by its 96.1% HPLC purity and evaluation in HIV entry inhibition studies .

Compounds with Shared N2 Substituents

N2-(4-methylpiperazin-1-yl) group :

  • CAS 921901-75-9 (): Structure: N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. Key Differences: The N2 side chain incorporates a tetrahydroquinoline group, increasing molecular bulk (MW: 448.9 g/mol).
  • Compound :
    • Structure: N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide.
    • Key Differences: The N1 group substitutes chlorine for fluorine, and the N2 includes a methoxyphenyl linker.
    • Implications: Chlorine’s electron-withdrawing effect may alter electronic properties, affecting binding to targets like cytochrome P450 enzymes .

Broad Structural Analogs

  • S336 ():

    • Structure: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
    • Key Differences: Lacks the 4-methylpiperazine group; instead, it features pyridine and benzyl groups.
    • Implications: Approved as a flavoring agent (Savorymyx® UM33), demonstrating the oxalamide backbone’s versatility beyond therapeutic applications .
  • Compound 28 ():

    • Structure: N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide.
    • Key Differences: Replaces 4-methylpiperazine with a methoxyphenethyl group.
    • Implications: The methoxy group may enhance solubility, as reflected in its 64% yield and clean NMR profile .

Data Tables

Table 1: Structural Comparison of Key Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Applications/Notes Reference
Target Compound 3-Fluoro-4-methylphenyl 4-Methylpiperazin-1-yl 396.45 Hypothesized enzyme inhibition
Compound 38 () 3-Fluoro-4-methylphenyl Piperidine-thiazole 434.18 Antiviral (HIV entry inhibitor)
CAS 921901-75-9 () 3-Fluoro-4-methylphenyl Tetrahydroquinoline-4-methylpiperazine 448.90 Structural complexity for PK
S336 () 2,4-Dimethoxybenzyl Pyridin-2-ylethyl 423.33 Flavoring agent (FEMA 4233)
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 351.10 Cytochrome P450 activation

Research Findings and Implications

  • Antiviral Potential: Compound 38’s thiazole-piperidine motif suggests that bulkier N2 substituents may improve antiviral efficacy, though at the cost of synthetic complexity .
  • Enzyme Inhibition : The 4-methylpiperazine group in the target compound and analogs (–17) is frequently associated with cytochrome P450 modulation, highlighting its role as a pharmacophore .
  • Regulatory Success: S336’s approval as a flavoring agent underscores the oxalamide scaffold’s safety profile in non-therapeutic applications .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, a synthetic organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C22H26F2N4O2C_{22}H_{26}F_{2}N_{4}O_{2} with a molecular weight of 416.5 g/mol. The structural features include:

  • Fluorinated aromatic ring : Enhances lipophilicity and biological activity.
  • Piperazine moiety : Often associated with neuroactive properties.
  • Oxalamide linkage : Imparts stability and potential for receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) observed were notably low, suggesting potent antibacterial activity:

CompoundBacterial StrainMIC (μM)
This compoundMRSA12.9
Control CompoundS. aureus25.9

These results indicate that the compound not only inhibits bacterial growth but may also have bactericidal effects, as evidenced by the minimum bactericidal concentration (MBC) values being equal to MIC values .

Anti-inflammatory Potential

The compound's anti-inflammatory activity has also been evaluated through its influence on NF-kB transcription factor activity. Compounds with similar structures showed varying degrees of modulation of this pathway, which is crucial in inflammatory responses. The following table summarizes the findings on NF-kB modulation:

CompoundNF-kB Activity Change (%)
This compound+10% to +15%
Control Compound-9%

This modulation suggests that the compound may possess both pro-inflammatory and anti-inflammatory properties, depending on its concentration and structural modifications .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The oxalamide group is known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperazine moiety may bind to neurotransmitter receptors, influencing neuroactive pathways.
  • Cell Signaling Interference : By modulating key signaling pathways like NF-kB, the compound may alter cellular responses to inflammatory stimuli.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • A study demonstrated that derivatives with fluorinated aromatic rings showed enhanced antibacterial properties against MRSA compared to non-fluorinated counterparts .
  • Another investigation focused on the anti-inflammatory effects of similar oxalamides, revealing their potential in treating inflammatory diseases by modulating critical signaling pathways .

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